molecular formula C17H11NO3 B2556936 6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1955564-42-7

6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2556936
CAS No.: 1955564-42-7
M. Wt: 277.279
InChI Key: KFVHDJSQDSWMCB-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features both indole and benzofuran moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of an indole derivative with a benzofuran derivative under acidic or basic conditions. Common reagents used in the synthesis include p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require heating to moderate temperatures to drive the condensation reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through recrystallization from solvents such as dimethylformamide .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole and benzofuran derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its combined indole and benzofuran structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-11-4-5-13-15(9-11)21-16(17(13)20)8-10-2-1-3-14-12(10)6-7-18-14/h1-9,18-19H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVHDJSQDSWMCB-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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